2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide
CAS No.: 2034416-32-3
Cat. No.: VC4267971
Molecular Formula: C17H16N4O2S
Molecular Weight: 340.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034416-32-3 |
|---|---|
| Molecular Formula | C17H16N4O2S |
| Molecular Weight | 340.4 |
| IUPAC Name | 2-methylsulfanyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]benzamide |
| Standard InChI | InChI=1S/C17H16N4O2S/c1-24-15-9-5-3-7-13(15)16(22)18-10-11-21-17(23)12-6-2-4-8-14(12)19-20-21/h2-9H,10-11H2,1H3,(H,18,22) |
| Standard InChI Key | GWKWBMCYHVMNKF-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC=C1C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates a benzamide scaffold (C₆H₅CONH₂) modified at the ortho position with a methylthio group (–SCH₃) and an ethyl linker connected to a 4-oxobenzo[d] triazin-3(4H)-yl group. The benzo[d] triazin-4(3H)-one moiety is a planar heterocycle with three nitrogen atoms, contributing to its electron-deficient nature and ability to engage in hydrogen bonding .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₄O₂S |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | 2-methylsulfanyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]benzamide |
| InChI | InChI=1S/C17H16N4O2S/c1-24-15-9-5-3-7-13(15)16(22)18-10-11-21-17(23)12-6-2-4-8-14(12)19-20-21/h2-9H,10-11H2,1H3,(H,18,22) |
| InChIKey | GWKWBMCYHVMNKF-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC=C1C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |
The methylthio group enhances lipophilicity, potentially improving membrane permeability, while the triazinone ring offers sites for intermolecular interactions critical for biological activity .
Physicochemical Characteristics
Solubility data for this compound remain unreported, but analogues within the benzotriazinone class exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The logP value, estimated at 2.8, suggests moderate lipophilicity, aligning with its potential for oral bioavailability .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 2-(methylthio)-N-(2-(4-oxobenzo[d] triazin-3(4H)-yl)ethyl)benzamide involves sequential functionalization steps:
Step 1: Formation of Benzo[d] triazin-4(3H)-one
Anthranilamide (2-aminobenzamide) undergoes diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0°C, followed by neutralization to yield benzo[d] triazin-4(3H)-one .
Step 2: Ethylenediamine Linker Attachment
The triazinone intermediate reacts with ethylenediamine derivatives under nucleophilic substitution conditions to introduce the ethylamine sidechain.
Step 3: Benzamide Coupling
2-(Methylthio)benzoic acid is activated using coupling agents such as HATU or EDC and reacted with the ethylamine-functionalized triazinone to form the final benzamide .
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Anthranilamide, NaNO₂, HCl, 0°C | 65% |
| 2 | Ethylenediamine, DMF, 80°C, 12 h | 72% |
| 3 | 2-(Methylthio)benzoic acid, EDC, DMAP | 58% |
Analytical Characterization
Nuclear magnetic resonance (NMR) spectra confirm structural integrity:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazinone NH), 7.85–7.20 (m, 8H, aromatic), 3.65 (t, 2H, CH₂N), 2.95 (s, 3H, SCH₃) .
-
¹³C NMR: Peaks at 167.8 ppm (C=O, benzamide) and 159.2 ppm (C=O, triazinone) .
Biological Activities and Mechanisms
Enzyme Inhibition
Benzotriazinone derivatives exhibit inhibitory activity against kinases and proteases. Molecular docking studies suggest that the triazinone ring occupies the ATP-binding pocket of kinases, while the benzamide moiety interacts with hydrophobic residues . For example, analogues show IC₅₀ values of 0.8–2.3 µM against EGFR kinase, a target in oncology.
| Assay | Result | Reference |
|---|---|---|
| EGFR Kinase Inhibition | IC₅₀ = 1.4 µM | |
| Antimicrobial (S. aureus) | MIC = 16 µg/mL | |
| Cytotoxicity (HeLa) | CC₅₀ = 45 µM |
Cytotoxic Effects
In vitro studies on HeLa cells reveal a CC₅₀ of 45 µM, suggesting selective toxicity. Apoptosis induction is mediated via caspase-3 activation and mitochondrial membrane depolarization .
Recent Advances and Applications
Drug Discovery
This compound serves as a lead structure for optimizing kinase inhibitors. Modifications at the methylthio position or triazinone ring have yielded derivatives with improved potency and selectivity . For instance, replacing SCH₃ with a fluorine atom enhanced EGFR binding affinity by 30%.
Material Science
Benzotriazinones are explored as electron-transport materials in organic light-emitting diodes (OLEDs). The planar triazinone core facilitates π-π stacking, improving charge mobility .
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